(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid
Description
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is a chiral cyclopropane-containing amino acid
Properties
CAS No. |
149811-53-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18362 |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, cis- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired cyclopropane-containing amino acid.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Enzymatic processes have also been explored for the production of enantioenriched cyclopropane-containing amino acids .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-containing amino acids, such as:
(1S,2R)-2-Bromocyclopentanol: A compound with similar stereochemistry but different functional groups.
(1S,2R)-2-Alkyl-ACAs: These compounds have similar cyclopropane rings but different alkyl substituents.
Uniqueness
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
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